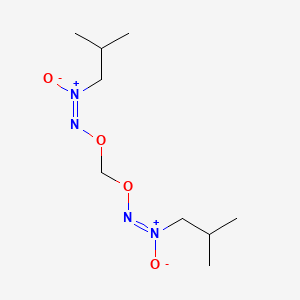
ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate, also known as EDBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. EDBO belongs to the family of β-diketones, which are known for their unique chemical properties and versatile applications.
Mécanisme D'action
The mechanism of action of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins that are involved in the pathogenesis of various diseases. For example, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, which makes it suitable for a variety of applications. However, one limitation of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate. One area of interest is the development of new synthetic methods that can improve the yield and purity of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate. Another area of research is the investigation of the potential applications of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate in materials science, such as the synthesis of new MOFs with unique properties.
In the field of medicinal chemistry, future research could focus on the optimization of the structure of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate to improve its activity and selectivity against specific targets. Additionally, studies could be conducted to investigate the potential of ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate as a drug delivery system for targeted therapy.
In conclusion, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields of research. Its unique chemical properties and versatile applications make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
In materials science, ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
IUPAC Name |
ethyl 2-benzyl-3-oxo-3-(N-phenylanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-2-28-24(27)22(18-19-12-6-3-7-13-19)23(26)25(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTRFNZSTRTXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzyl-3-(diphenylamino)-3-oxopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B3832935.png)

![4-biphenylyl[1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetyl)-3-piperidinyl]methanone](/img/structure/B3832958.png)

![N'-[(4-bromophenyl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B3832971.png)
![4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B3832986.png)

![4-phenyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B3833002.png)


![(3-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)dimethylamine](/img/structure/B3833023.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B3833031.png)
![4-{[3-(diethylamino)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B3833041.png)